Cas no 350989-87-6 (Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate)

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a specialized thiophene derivative with a molecular formula of C₁₄H₁₅NO₃S. This compound features a methoxyphenyl substituent and a methyl ester group, making it a valuable intermediate in organic synthesis, particularly for heterocyclic chemistry and pharmaceutical research. Its structural framework is conducive to further functionalization, enabling applications in the development of bioactive molecules or materials science. The presence of both amino and ester groups enhances its reactivity, facilitating diverse chemical transformations. High purity grades are typically available to ensure consistency in synthetic workflows. This compound is suited for researchers seeking tailored building blocks for complex molecular architectures.
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate structure
350989-87-6 structure
Product name:Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
CAS No:350989-87-6
MF:C14H15NO3S
Molecular Weight:277.3388
MDL:MFCD01922228
CID:877301

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
    • AC1LI5EH
    • AK-968
    • ALBB-001761
    • CBMicro_030510
    • CTK4H3563
    • MolPort-001-632-974
    • Oprea1_439725
    • MDL: MFCD01922228
    • インチ: InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3
    • InChIKey: FAFLAZLGMWVSFQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C2=CC=C(C=C2)OC)C(=C(N)S1)C(=O)OC

計算された属性

  • 精确分子量: 277.07700
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4

じっけんとくせい

  • 密度みつど: 1.234
  • Boiling Point: 407.9°C at 760 mmHg
  • フラッシュポイント: 200.5°C
  • Refractive Index: 1.598
  • PSA: 89.79000
  • LogP: 3.68210

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1252466-1g
2-AMINO-4-(4-METHOXY-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER
350989-87-6 95%
1g
$185 2024-06-06
Chemenu
CM113755-5g
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
350989-87-6 95%
5g
$276 2021-08-06
Matrix Scientific
029004-500mg
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
350989-87-6
500mg
$126.00 2023-09-06
Chemenu
CM113755-5g
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
350989-87-6 95%
5g
$*** 2023-05-30
Enamine
EN300-7357325-5.0g
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
350989-87-6 95.0%
5.0g
$1614.0 2025-03-11
Enamine
EN300-7357325-0.25g
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
350989-87-6 95.0%
0.25g
$513.0 2025-03-11
Enamine
EN300-7357325-1.0g
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
350989-87-6 95.0%
1.0g
$557.0 2025-03-11
Enamine
EN300-7357325-2.5g
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
350989-87-6 95.0%
2.5g
$1089.0 2025-03-11
1PlusChem
1P00C5TI-5g
2-AMINO-4-(4-METHOXY-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER
350989-87-6 95%
5g
$441.00 2025-02-25
1PlusChem
1P00C5TI-1g
2-AMINO-4-(4-METHOXY-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER
350989-87-6 95%
1g
$118.00 2025-02-25

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 関連文献

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylateに関する追加情報

Introduction to Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate (CAS No. 350989-87-6)

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, identified by its CAS number 350989-87-6, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.

The molecular structure of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate features a thiophene core substituted with an amino group at the 2-position, a methoxyphenyl group at the 4-position, and a methylthio group at the 5-position. The carboxylate ester functionality at the 3-position further enhances its reactivity and utility in synthetic chemistry. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been a growing interest in thiophene derivatives due to their remarkable pharmacological properties. These compounds have been investigated for their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The presence of the amino and methoxy groups in Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate suggests that it may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further pharmacological exploration.

One of the most exciting areas of research involving thiophene derivatives is their role in anticancer therapy. Several studies have demonstrated that thiophene-based compounds can interfere with cancer cell proliferation by inhibiting key signaling pathways. For instance, Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has shown potential in preclinical studies as an inhibitor of tyrosine kinases, which are overexpressed in many types of cancer. This finding has prompted further investigation into its mechanism of action and its potential as a lead compound for the development of novel anticancer drugs.

The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of a thiophene precursor, followed by functionalization at the 2-, 4-, and 5-positions. The introduction of the amino group is particularly critical, as it can significantly influence the biological activity of the final product. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve these transformations efficiently.

The chemical properties of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate also make it a versatile building block for more complex molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives with tailored properties. For example, it can be further modified to introduce additional functional groups or to alter its solubility characteristics. These modifications are essential for optimizing its biological activity and improving its pharmacokinetic profile.

In addition to its pharmaceutical applications, Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has potential uses in materials science and industrial chemistry. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors and conductive polymers. The unique structure of this compound could also be exploited in the development of new materials with specialized functions.

The latest research in this field highlights the importance of understanding the structure-activity relationships (SAR) of thiophene derivatives. By systematically modifying different parts of the molecule, researchers can gain insights into how specific functional groups contribute to biological activity. This knowledge is crucial for designing more effective drugs and materials. Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, with its well-defined scaffold, serves as an excellent model compound for such studies.

The development of new synthetic methodologies is another area where Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate plays a significant role. Innovations in synthetic chemistry can lead to more efficient and sustainable production processes, reducing costs and environmental impact. Techniques such as flow chemistry and green chemistry are being increasingly adopted to improve the synthesis of complex molecules like this one.

In conclusion, Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate (CAS No. 350989-87-6) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and industrial chemistry. Its unique molecular structure and versatile reactivity make it a valuable tool for researchers exploring new drugs and materials. As our understanding of its properties continues to grow, so too will its potential contributions to science and industry.

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